![molecular formula C16H19N5O2 B7642402 N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide, also known as OTAVA-BB 1204754, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a cyclobutanecarboxamide derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. This leads to the disruption of cellular functions and ultimately results in the death of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce the production of certain inflammatory cytokines. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide is its broad spectrum of activity against cancer cells and microorganisms. This makes it a potentially useful compound for the development of new drugs in these areas. However, as with any chemical compound, there are also limitations to its use in lab experiments. These include the need for proper safety precautions due to the compound's potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide. These include further studies to elucidate its mechanism of action, the development of new drugs based on the compound, and the exploration of its potential applications in other areas such as immunology and neuroscience. Additionally, studies on the compound's toxicity and safety profile will be important for its future use in clinical settings.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The compound's synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been studied extensively. While there are limitations to its use in lab experiments, the compound's broad spectrum of activity makes it a potentially useful compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Synthesis Methods
The synthesis of N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide involves a multi-step process that starts with the reaction of 1-(2-bromoethyl)-1H-1,2,3-triazole with 4-(cyclobutylamino)benzoic acid. This is followed by the reaction of the resulting compound with 3-aminopropionitrile, which leads to the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-15(8-9-17-16(23)12-4-3-5-12)19-13-6-1-2-7-14(13)21-11-10-18-20-21/h1-2,6-7,10-12H,3-5,8-9H2,(H,17,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFVIRFHMKRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(=O)NC2=CC=CC=C2N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)
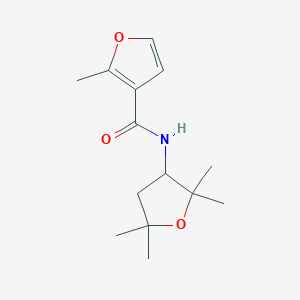
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)
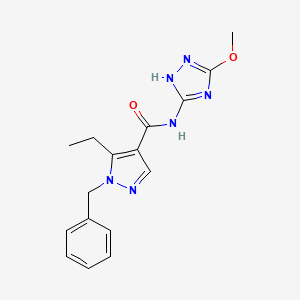
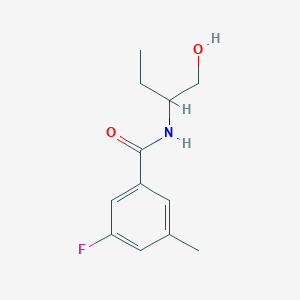
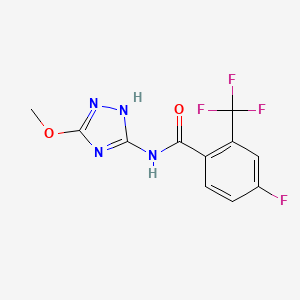
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
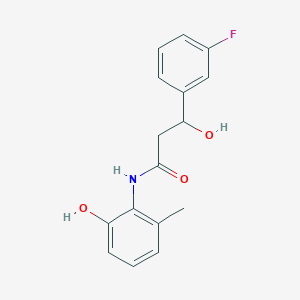
![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)